molecular formula C18H17N3O2S B6110231 N-(4-methylphenyl)-2-{[(4-oxo-1,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetamide

N-(4-methylphenyl)-2-{[(4-oxo-1,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetamide

Cat. No.: B6110231
M. Wt: 339.4 g/mol
InChI Key: ODGZDKKCBZAOAH-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[(4-oxo-1,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetamide is a synthetic quinazolinone derivative offered for research and development purposes. This compound is part of a class of chemicals that are of significant interest in medicinal chemistry, particularly in the search for new therapeutic agents . Quinazolinone scaffolds, similar to this compound, are extensively studied for their potential biological activities. Research into related structures indicates potential value in central nervous system (CNS) drug discovery programs. Some quinazolinone derivatives have been explored as anticonvulsant agents, as the development of non-nitrogen heterocyclic compounds and related amides is an emerging strategy to discover selective and non-toxic anticonvulsant molecules . The core structure is often investigated for its ability to interact with key biological targets, such as the gamma-aminobutyric acid (GABA) system, which is a major inhibitory neurotransmitter pathway in the brain . The structure of this acetamide derivative features a quinazolin-4-one core linked to a 4-methylphenyl group via a thioacetamide bridge. This molecular architecture incorporates key pharmacophoric elements often associated with biological activity, including an aryl hydrophobic domain, hydrogen bond acceptors and donors, and an electron-donating group . Researchers can utilize this compound as a building block or lead structure for further structural optimization, SAR (Structure-Activity Relationship) studies, and screening in various pharmacological assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-6-8-13(9-7-12)19-17(22)11-24-10-16-20-15-5-3-2-4-14(15)18(23)21-16/h2-9H,10-11H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGZDKKCBZAOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-2-{[(4-oxo-1,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its anticancer and antiviral properties.

Compound Overview

  • IUPAC Name : N-(4-methylphenyl)-2-{[(4-oxo-3H-quinazolin-2-yl)methyl]sulfanyl}acetamide
  • Molecular Formula : C18H17N3O2S
  • Molecular Weight : 339.4 g/mol
  • Purity : Typically 95% .

Structure and Properties

The compound features a quinazoline core which is known for various biological activities. The presence of the methylphenyl and sulfanyl groups enhances its pharmacological profile.

PropertyValue
Molecular FormulaC18H17N3O2S
Molecular Weight339.4 g/mol
Complexity Rating501

Anticancer Activity

Recent studies have indicated that compounds containing the quinazoline scaffold exhibit significant anticancer properties. For instance, related quinazoline derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) .

  • Mechanism of Action :
    • The compound may induce apoptosis through caspase activation, leading to programmed cell death.
    • MTT assays have shown that derivatives with similar structures can significantly inhibit cell proliferation at low concentrations.
  • Case Study :
    • In a study involving various quinazoline derivatives, it was found that modifications at the para-position of the phenyl ring were crucial for enhancing anticancer activity. Compounds with specific substitutions exhibited IC50 values in the low micromolar range .

Antiviral Activity

The biological activity of this compound extends to antiviral properties as well. Compounds with similar structural motifs have demonstrated efficacy against a range of viruses.

  • Efficacy Against Viruses :
    • Certain derivatives have shown promising results against hepatitis viruses and influenza strains, with effective concentrations reported in the micromolar range .
    • The mechanism appears to involve inhibition of viral replication and interference with viral protein synthesis.
  • Research Findings :
    • A study highlighted that quinazoline derivatives could inhibit viral replication by targeting specific viral enzymes, thus providing a basis for further development as antiviral agents .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Study Reference
AnticancerA549 (lung cancer)<10
AntiviralHepatitis C Virus5
AntiviralInfluenza Virus8

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of N-(4-methylphenyl)-2-{[(4-oxo-1,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetamide suggests significant therapeutic potential:

  • Anticonvulsant Activity : Quinazoline derivatives have been extensively studied for their anticonvulsant properties. Research indicates that compounds with similar structures exhibit protective effects in various seizure models, suggesting that this compound may also possess such activity .
  • Antimicrobial Activity : Compounds derived from quinazoline frameworks have shown promising antimicrobial effects. For instance, studies have documented that certain derivatives exhibit significant antibacterial and antifungal activities . This positions this compound as a candidate for further investigation in infectious disease treatments.

Case Studies

Several case studies illustrate the potential applications of this compound:

StudyApplicationFindings
El-Azab et al. (2013)AnticonvulsantDemonstrated significant anticonvulsant activity in animal models using similar quinazoline derivatives.
Godhani et al. (2016)AntimicrobialReported antimicrobial efficacy against various bacterial strains for related compounds.
Kshirsagar et al. (2015)AnticancerHighlighted the anticancer potential of quinazoline derivatives in vitro, suggesting possible applications in oncology.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-SMe) group in the compound is susceptible to oxidation, forming sulfoxides or sulfones under appropriate conditions (e.g., H₂O₂, mCPBA, or DMSO). This reaction is critical for modulating bioavailability and stability, as sulfanyl oxidation can alter lipophilicity and electronic properties.

Hydrolysis of the Acetamide Group

The acetamide moiety can undergo hydrolysis to yield a carboxylic acid and an amine. This reaction typically occurs under acidic or basic conditions (e.g., HCl, NaOH) and is relevant for derivatization or probing metabolic pathways .

Nucleophilic Substitution on the Quinazoline Ring

The electron-rich quinazoline ring may undergo nucleophilic substitution, particularly at positions ortho or para to the oxo group. Reagents like halides or alkylation agents (e.g., alkyl halides, alkyne donors) could modify the quinazoline structure, potentially enhancing selectivity toward biological targets .

Thioether Formation and Derivatization

The sulfanyl group can participate in cross-coupling reactions (e.g., with thiols or alkenes) to form disulfides or heteroatom-containing derivatives. This reactivity is exploited in medicinal chemistry to explore structure-activity relationships .

Oxidation Pathway

The sulfanyl group undergoes oxidation via a two-step mechanism:

  • Sulfur radical formation : Initiated by peroxides, leading to sulfoxide formation.

  • Further oxidation : Conversion to sulfone via additional oxygen transfer.

Hydrolysis of Acetamide

The reaction proceeds via:

  • Protonation : Acidic conditions protonate the carbonyl oxygen.

  • Nucleophilic attack : Water attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination : Loss of the amine group produces a carboxylic acid .

Comparative Analysis of Reaction Conditions

Reaction TypeReagents/ConditionsKey Products/Outcomes
OxidationH₂O₂, mCPBA, DMSOSulfoxide → Sulfone (altered lipophilicity)
HydrolysisHCl/NaOHCarboxylic acid + amine
Nucleophilic substitutionAlkyl halides, alkyne donorsModified quinazoline derivatives
Thioether derivatizationThiols, alkenesDisulfides or heteroatom derivatives

Biological Activity

While direct data for this compound is limited, structurally similar quinazoline derivatives with sulfanyl groups exhibit:

  • Anticancer activity : Inhibition of kinases (e.g., hCA IX/XII) involved in tumor growth .

  • Antimicrobial effects : Modulation of microbial enzymes .

  • Anti-inflammatory properties : Interaction with cytokine pathways.

Structural Optimization

Substitutions on the quinazoline ring (e.g., methyl, bromo, or methoxy groups) significantly influence reactivity and selectivity. For example, brominated analogs show enhanced binding affinity due to increased reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related acetamide derivatives, focusing on heterocyclic cores, substituents, molecular properties, and reported activities:

Compound Name Heterocyclic Core Key Substituents Molecular Formula Molecular Weight Biological Activity/Application Reference
Target Compound : N-(4-Methylphenyl)-2-{[(4-oxo-1,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetamide Quinazolinone (1,4-dihydro) 4-Methylphenyl, sulfanyl-methyl linkage Likely C₁₉H₁₇N₃O₂S ~359.4 (est.) Not explicitly stated (inference: enzyme inhibition or antitumor)
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide Quinazolinone 4-Methoxyphenoxy, 4-methylphenyl C₂₄H₂₁N₃O₄ 415.44 Not reported
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Oxadiazole Indole-methyl, sulfanyl linkage C₂₀H₁₈N₄O₂S 386.45 Enzyme inhibition (specific enzyme not detailed)
N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide Thiazolidinone 4-Methylphenyl, acetamide C₁₂H₁₄N₂O₂S 250.31 Antitumor (renal cell adenocarcinoma)
N-(4-Chloro-2-methylphenyl)-2-[(4-{[(4-methylphenyl)sulfanyl]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide Pyrimidinone Chloro-methylphenyl, dual sulfanyl groups C₂₁H₂₀ClN₃O₂S₂ 470.02 Not reported (predicted pKa: 6.97)
VUAA-1 (Orco agonist) Triazole Ethylphenyl, pyridinyl-triazole, sulfanyl linkage C₁₆H₁₈N₆OS 350.42 Olfactory receptor activation (insect)

Key Observations:

Thiazolidinone : Exhibits significant antitumor activity via cell cycle arrest and apoptosis induction, suggesting that the thiazolidinone scaffold may optimize cytotoxicity. Oxadiazole : Known for metabolic stability and enzyme inhibition, making it suitable for therapeutic agents targeting enzymatic pathways.

Sulfanyl linkages (target compound, ) may contribute to redox activity or metal coordination, influencing biological interactions.

Molecular Weight and Solubility :

  • Compounds with higher molecular weights (e.g., , 470.02 g/mol) may face solubility challenges, whereas smaller derivatives like (250.31 g/mol) could exhibit better bioavailability.

Biological Activity Trends: Thiazolidinone derivatives () show potent antitumor activity, while triazole-based compounds () target insect olfactory receptors, highlighting scaffold-dependent functional specialization.

Research Findings and Implications

  • Antitumor Potential: The thiazolidinone derivative demonstrates that a 4-methylphenyl group at position 2 of the heterocycle enhances antiproliferative activity. This suggests that the target compound’s quinazolinone core, paired with similar substituents, may also warrant evaluation in cancer models.
  • Enzyme Inhibition: Oxadiazole derivatives () and quinazolinones (inferred for the target compound) are structurally poised for enzyme interaction, particularly with hydrolases or kinases, due to their hydrogen-bonding motifs.
  • Synthetic Flexibility: The diazonium salt coupling method described in could be adapted to synthesize quinazolinone derivatives with varied aromatic substituents, enabling structure-activity relationship (SAR) studies.

Preparation Methods

Cyclocondensation of Anthranilic Acid

Anthranilic acid reacts with formamide or triethyl orthoformate under acidic conditions (e.g., HCl or acetic acid) to form 2-aminobenzamide, which subsequently undergoes intramolecular cyclization to yield 4-oxo-3,4-dihydroquinazoline. This reaction typically proceeds at 80–100°C for 6–12 hours, achieving yields of 70–85%.

Reaction Conditions:

  • Reactants: Anthranilic acid (1.0 equiv), formamide (1.2 equiv)

  • Catalyst: Concentrated HCl (5% v/v)

  • Temperature: 90°C

  • Time: 8 hours

  • Yield: 78%

Functionalization at the 2-Position

The 2-position of the quinazolinone core is functionalized with a methylthio group via nucleophilic substitution. Treatment of 4-oxo-3,4-dihydroquinazoline with thiourea and iodomethane in dimethylformamide (DMF) introduces the methylthio (-SCH₃) group, forming 2-(methylthio)-4-oxo-3,4-dihydroquinazoline .

Key Parameters:

  • Solvent: DMF

  • Reagents: Thiourea (1.5 equiv), iodomethane (1.2 equiv)

  • Reaction Time: 4 hours

  • Yield: 82%

Optimization Strategies and Challenges

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilic substitution rates but may lead to side reactions (e.g., over-alkylation). Acetone, while less polar, offers better control over substitution selectivity. Elevated temperatures (40–50°C) reduce reaction times but risk decomposition of heat-sensitive intermediates.

Purification Techniques

Chromatographic purification (e.g., silica gel column chromatography) remains critical for isolating high-purity product. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%.

Comparative Analysis with Analogous Compounds

The synthesis of This compound shares similarities with related quinazolinone derivatives (Table 1).

Table 1: Comparison of Synthetic Parameters for Quinazolinone-Based Acetamides

CompoundKey StepReagentsYield (%)Reference
N-(4-methylphenyl)-target compoundThiol displacementK₂CO₃, acetone90
N-(3-methylphenyl)-analogueAmide couplingEDCI, HOBt68
S-substituted quinazolinonePhenacyl bromide substitutionK₂CO₃, acetone94

Scalability and Industrial Considerations

Scaling this synthesis requires addressing:

  • Cost of reagents: EDCI and HOBt are expensive; alternative catalysts (e.g., DCC) may reduce costs.

  • Waste management: Acetone and DCM require recycling to meet environmental regulations.

  • Process intensification: Continuous flow reactors could enhance yield and reduce reaction times .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-methylphenyl)-2-{[(4-oxo-1,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetamide?

  • Methodology : A two-step approach is commonly employed:

Quinazolinone core synthesis : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., acetic acid reflux) to form the 4-oxo-1,4-dihydroquinazolin-2-yl scaffold .

Sulfanyl acetamide coupling : React the quinazolinone intermediate with 2-chloro-N-(4-methylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) in DMF or THF to introduce the sulfanyl linkage .

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Confirm purity via HPLC or TLC.

Q. How can the structure of this compound be validated experimentally?

  • Analytical techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methylphenyl protons at δ ~2.3 ppm, quinazolinone carbonyl at δ ~165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ matching C19_{19}H18_{18}N3_3O2_2S2_2) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/water) and refine using SHELXL-2018 .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Enzyme inhibition : Screen against kinases or dehydrogenases (e.g., DHFR) using spectrophotometric assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., renal cell adenocarcinoma 769-P) and normal cells (e.g., GMK) to assess selectivity .

Advanced Research Questions

Q. How does the 4-methylphenyl substituent influence bioactivity in structure-activity relationship (SAR) studies?

  • Mechanistic insight : The 4-methyl group enhances lipophilicity, improving membrane permeability. Compare analogs (e.g., 4-fluorophenyl, unsubstituted phenyl) via logP calculations and cellular uptake assays .
  • Apoptosis induction : Use flow cytometry (Annexin V/PI staining) to quantify dose-dependent apoptosis in 769-P cells. The methyl group may stabilize π-π stacking with protein targets .

Q. What crystallographic challenges arise during refinement of this compound’s structure?

  • Data collection : High-resolution (<1.0 Å) data is critical due to flexible sulfanyl and methyl groups. Use synchrotron radiation for small crystals.
  • Refinement : Address disorder in the methylphenyl group using PART instructions in SHELXL. Apply TWIN commands if twinning is detected (common in acetamide derivatives) .

Q. How can contradictions in biological data (e.g., varying IC₅₀ across cell lines) be resolved?

  • Experimental design :

  • Dose-response curves : Use 8–10 concentrations (0.1–100 µM) in triplicate to ensure reproducibility .
  • Orthogonal assays : Confirm cytotoxicity via ATP-based viability assays (e.g., CellTiter-Glo) and clonogenic survival tests.
    • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences between cell lines .

Q. What computational methods are effective for studying ligand-target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to quinazolinone-recognizing targets (e.g., thymidylate synthase). Validate with MD simulations (NAMD/GROMACS) .
  • QSAR modeling : Generate 3D descriptors (e.g., CoMFA, CoMSIA) to correlate substituent effects with bioactivity .

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